molecular formula C10H13Cl2N B1423713 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride CAS No. 1228879-40-0

1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

Cat. No. B1423713
M. Wt: 218.12 g/mol
InChI Key: KKBTUTICMYPLQA-UHFFFAOYSA-N
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Description

“1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H13Cl2N . It is a derivative of cyclobutane, which is a type of cycloalkane .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of ketamine, a related compound, involves a five-step process starting with cyclohexanone reacting with 2-chlorophenyl magnesium bromide reagent . The product is then dehydrated in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene . This is followed by oxidation with potassium permanganate to give the corresponding hydroxy ketone intermediate . The intermediate is then iminated with methyl amine, and the resulting imine is rearranged at elevated temperature to synthesize ketamine .


Molecular Structure Analysis

The InChI code for “1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride” is 1S/C10H12ClN.ClH/c11-9-4-2-1-3-7(9)8-5-6-10(8)12;/h1-4,8,10H,5-6,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Chemical Properties

  • Amine-substituted cyclobutanes, like 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride, are significant in the synthesis of biologically active compounds. They often possess multiple substituents and stereocenters, making them useful in creating polysubstituted aminocyclobutanes and aminocyclopropanes in a highly selective manner. Such synthesis involves CuH-catalyzed hydroamination of strained trisubstituted alkenes, highlighting the enhanced reactivity of these compounds compared to unstrained analogues (Feng, Hao, Liu, & Buchwald, 2019).

Chemical Reactions and Mechanisms

  • The reaction mechanisms involving compounds like 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride often involve complex processes like acid-catalyzed Michael addition or [4+2]-annulations. These reactions provide valuable insights into the formation of cyclobutane derivatives and their potential applications in medicinal chemistry (Patora-Komisarska et al., 2011).

Application in Organic Synthesis

  • The utility of 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride extends to the synthesis of various organic compounds. For instance, its derivatives are used in creating novel compounds with potential applications in areas like antibacterial research and the development of new pharmaceuticals (Mehta, 2016).

Photochemical Properties

  • Research into the photochemical properties of cyclobutane derivatives, related to 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride, has provided insights into their potential applications in materials science and photodynamic therapy. The study of these properties is crucial in understanding the behavior of these compounds under different lighting conditions (Jun, 2004).

Safety And Hazards

The compound is associated with some safety hazards. It has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(2-chlorophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-5-2-1-4-8(9)10(12)6-3-7-10;/h1-2,4-5H,3,6-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBTUTICMYPLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693219
Record name 1-(2-Chlorophenyl)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

CAS RN

1228879-40-0
Record name 1-(2-Chlorophenyl)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chlorophenyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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